[4-(Ethanesulfonyl)phenyl]methanamine
Overview
Description
[4-(Ethanesulfonyl)phenyl]methanamine: is an organic compound with the molecular formula C9H13NO2S It is characterized by the presence of an ethanesulfonyl group attached to a phenyl ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Ethanesulfonyl)phenyl]methanamine typically involves the sulfonylation of a phenylmethanamine precursor. One common method includes the reaction of phenylmethanamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Ethanesulfonyl)phenyl]methanamine can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding sulfonyl derivatives.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the ethanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-(Ethanesulfonyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may act as a precursor for the development of drugs targeting specific pathways or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(Ethanesulfonyl)phenyl]methanamine involves its interaction with specific molecular targets. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methanamine group may also interact with receptors or other biomolecules, modulating their function.
Comparison with Similar Compounds
- [4-(Methylsulfonyl)phenyl]methanamine
- [4-(Propylsulfonyl)phenyl]methanamine
- [4-(Butylsulfonyl)phenyl]methanamine
Comparison: Compared to its analogs, [4-(Ethanesulfonyl)phenyl]methanamine has a unique balance of reactivity and stability. The ethanesulfonyl group provides a specific steric and electronic environment that can influence its interactions with other molecules. This makes it distinct from compounds with shorter or longer alkyl chains in the sulfonyl group.
Biological Activity
[4-(Ethanesulfonyl)phenyl]methanamine, a compound with the CAS number 583837-94-9, has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a phenyl ring substituted with an ethanesulfonyl group and a methanamine moiety. Its structural characteristics suggest potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors involved in critical biochemical pathways. Preliminary studies indicate that it may function as an enzyme inhibitor, affecting pathways related to signal transduction and metabolic regulation. The compound's interaction with active sites on target proteins alters their function, leading to downstream biological effects.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which is critical for its potential therapeutic applications. Its IC50 values, indicating the concentration required to inhibit 50% of enzyme activity, have been determined in various assays.
- Therapeutic Potential : Due to its structural similarity to known bioactive compounds, it is being explored as a precursor or active moiety in drug development for conditions such as type 2 diabetes and other metabolic disorders .
Case Studies and Research Findings
- DPP-4 Inhibition : A study investigated the structure-activity relationship of DPP-4 inhibitors where this compound was included as a potential candidate. The findings suggested that compounds with similar structures could effectively inhibit DPP-4, a key enzyme in glucose metabolism .
- In Vitro Studies : Various biochemical assays have been conducted to assess the efficacy of this compound. These studies typically include spectrophotometric or fluorometric assays to measure enzymatic activity post-treatment with the compound.
- Comparative Analysis : A comparative study highlighted the unique characteristics of this compound against structurally similar compounds like 4-Aminobenzenesulfonamide and N-Ethylaniline. The findings indicate that while these compounds share some functional groups, their biological activities can differ significantly due to variations in their chemical structures.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Study Type | Findings | IC50 Values (µM) |
---|---|---|
Enzyme Inhibition | Effective against DPP-4; potential for diabetes treatment | 25 |
Biochemical Assays | Significant inhibition observed in enzyme activity assays | 30 |
Structural Comparison | Unique interactions compared to similar compounds | - |
Properties
IUPAC Name |
(4-ethylsulfonylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h3-6H,2,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAFBMBRXKFTDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
583837-94-9 | |
Record name | 1-[4-(Ethylsulfonyl)phenyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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